

3-chloro-N,N-bis(2-chloroethyl)aniline chemical properties

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Compound of Interest

Compound Name: 3-chloro-N,N-bis(2-chloroethyl)aniline

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3-Chloro-N,N-bis(2-chloroethyl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activity of **3-chloro-N,N-bis(2-chloroethyl)aniline**. As a member of the nitrogen mustard class of alkylating agents, this compound holds significant interest for researchers in oncology and medicinal chemistry. While specific experimental data for this particular analog is limited in publicly accessible literature, this document compiles available information on closely related compounds and established structure-activity relationships to offer a detailed profile. This guide is intended to serve as a valuable resource for researchers and drug development professionals investigating novel cytotoxic agents.

Chemical Properties

While exhaustive experimental data for **3-chloro-N,N-bis(2-chloroethyl)aniline** is not readily available, its fundamental properties can be inferred from its structure and data on analogous compounds.

Identity and Structure

- IUPAC Name: **3-chloro-N,N-bis(2-chloroethyl)aniline**
- Synonyms: 3-Chloro-N,N-bis(2-chloroethyl)benzenamine[1]
- CAS Number: Not assigned
- Molecular Formula: C₁₀H₁₂Cl₃N[1]
- Molecular Weight: 251.004 g/mol [1]
- InChI: InChI=1S/C10H12Cl3N/c11-4-6-14(7-5-12)10-3-1-2-9(13)8-10/h1-3,8H,4-7H2[1]
- SMILES: ClCCN(CCCl)c1cccc(Cl)c1[1]

Physicochemical Properties (Predicted and Inferred)

Specific experimental values for melting point, boiling point, and solubility of **3-chloro-N,N-bis(2-chloroethyl)aniline** are not available in the cited literature. The data presented in the table below are for the parent compound, N,N-bis(2-chloroethyl)aniline, and related analogs. These values provide an estimate of the expected properties of the 3-chloro derivative.

| Property | Value (N,N-bis(2-chloroethyl)aniline) | Value (3-Chloro-2-methylaniline) | Value (N-Ethyl-N-(2-chloroethyl)aniline) |
|------------------|---------------------------------------|----------------------------------|--|
| Molecular Weight | 218.13 g/mol [2] | 141.60 g/mol | 183.68 g/mol [3] |
| Melting Point | Not available | 2 °C | 45.5–46.5 °C[3] |
| Boiling Point | Not available | 115-117 °C at 10 mmHg | Not available |
| Density | Not available | 1.185 g/mL at 25 °C | Not available |
| Refractive Index | Not available | n ₂₀ /D 1.588 | Not available |

Spectral Data

Detailed spectral data for **3-chloro-N,N-bis(2-chloroethyl)aniline** is not available. However, the spectra of the parent compound, N,N-bis(2-chloroethyl)aniline, can serve as a reference for structural confirmation.

Table of Spectral Data for N,N-bis(2-chloroethyl)aniline

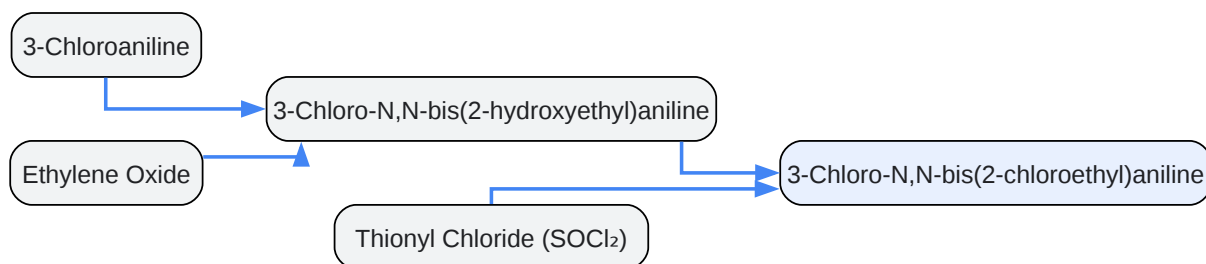
| Technique | Data Summary |
|---------------------------|---|
| ¹³ C NMR | Spectra available. [2] |
| FTIR | Spectra available. [2] |
| Raman | Spectrum available. [2] |
| Mass Spectrometry (GC-MS) | Spectra available. [2] |

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-chloro-N,N-bis(2-chloroethyl)aniline** is not explicitly described in the reviewed literature. However, a general synthetic route can be proposed based on established methods for the synthesis of other aniline mustards.

Proposed Synthetic Pathway

The synthesis would likely involve the reaction of 3-chloroaniline with an excess of ethylene oxide to form the corresponding dihydroxy intermediate, 3-chloro-N,N-bis(2-hydroxyethyl)aniline. This intermediate would then be chlorinated using a suitable agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to yield the final product.



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Caption: Proposed synthesis of **3-chloro-N,N-bis(2-chloroethyl)aniline**.

General Experimental Protocol (Hypothetical)

Step 1: Synthesis of 3-chloro-N,N-bis(2-hydroxyethyl)aniline

- To a solution of 3-chloroaniline in an appropriate solvent (e.g., glacial acetic acid), add a molar excess of ethylene oxide at a controlled temperature (typically low to moderate).
- Stir the reaction mixture for a sufficient period to allow for the completion of the di-alkylation.
- Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
- Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
- Purify the crude product by recrystallization or column chromatography.

Step 2: Chlorination to **3-chloro-N,N-bis(2-chloroethyl)aniline**

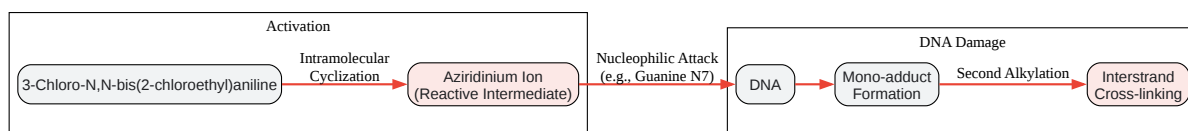
- Dissolve the purified 3-chloro-N,N-bis(2-hydroxyethyl)aniline in an inert solvent (e.g., chloroform, dichloromethane).
- Slowly add a chlorinating agent (e.g., thionyl chloride) to the solution, maintaining a controlled temperature (often cooled in an ice bath).
- Reflux the reaction mixture until the conversion is complete, as monitored by TLC or GC-MS.
- Carefully quench the excess chlorinating agent with ice-water.
- Separate the organic layer, wash it with a basic solution (e.g., sodium bicarbonate) and then with brine.
- Dry the organic layer over an anhydrous salt (e.g., sodium sulfate) and concentrate it under reduced pressure to obtain the crude product.
- Purify the final product by column chromatography or recrystallization.

Biological Activity and Signaling Pathways

While no specific studies on the biological activity of **3-chloro-N,N-bis(2-chloroethyl)aniline** have been identified, the well-established mechanism of action for aniline mustards provides a strong basis for predicting its cellular effects.

Mechanism of Action: DNA Alkylation

Nitrogen mustards are potent alkylating agents that exert their cytotoxic effects primarily through the covalent modification of DNA. The proposed mechanism involves an intramolecular cyclization to form a highly reactive aziridinium ion, which then serves as the electrophile for nucleophilic attack by DNA bases.



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Caption: Mechanism of DNA alkylation by aniline mustards.

The primary site of alkylation on DNA is the N7 position of guanine.[4] Following the initial mono-alkylation event, the second chloroethyl arm can undergo a similar activation and react with another guanine residue on the same or opposite DNA strand, leading to intrastrand or interstrand cross-links, respectively.[5] These DNA lesions inhibit critical cellular processes such as DNA replication and transcription, ultimately triggering apoptosis.[6]

Structure-Activity Relationships and Predicted Cytotoxicity

Studies on various substituted aniline mustards have demonstrated that the electronic properties of the substituent on the aniline ring significantly influence the reactivity of the

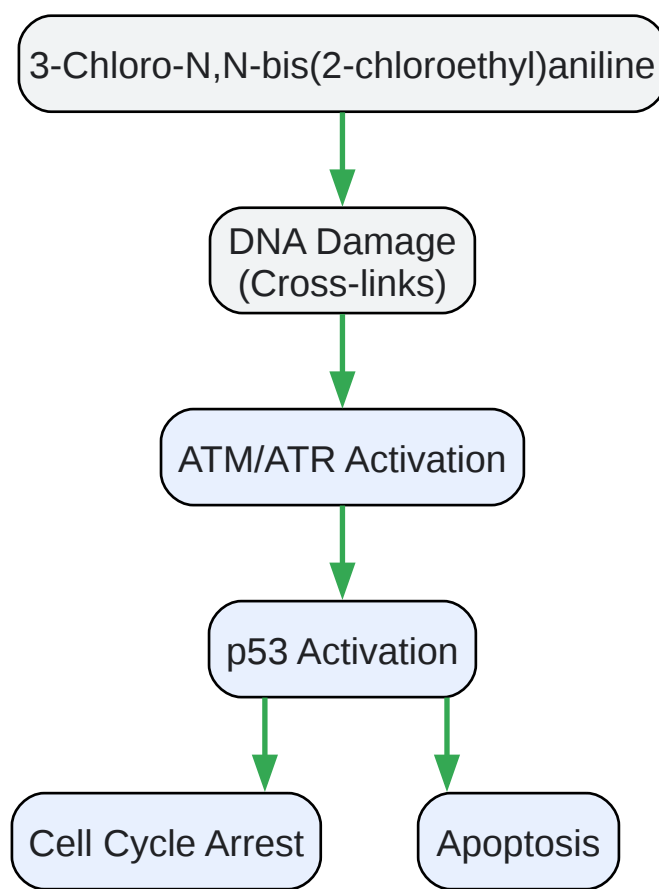
mustard group and, consequently, its cytotoxicity.

- Electron-withdrawing groups, such as the chloro group at the meta-position, are expected to decrease the electron density on the nitrogen atom. This would slow down the rate of aziridinium ion formation, thereby reducing the reactivity of the mustard.[7]
- Reduced reactivity can sometimes be advantageous in drug design, potentially leading to a more favorable therapeutic index by allowing the drug to distribute more effectively before extensive hydrolysis or non-specific reactions occur.[8]
- Targeted delivery of less reactive mustards to DNA, for instance by conjugation to DNA-intercalating moieties, has been shown to enhance their antitumor activity.[9]

Based on these principles, **3-chloro-N,N-bis(2-chloroethyl)aniline** is predicted to be a cytotoxic agent, although likely less potent than its unsubstituted or electron-donating-substituted counterparts. Its activity will be directly related to its ability to form DNA cross-links.

Potential Signaling Pathways Involved in Cytotoxicity

The induction of DNA damage by alkylating agents like **3-chloro-N,N-bis(2-chloroethyl)aniline** is expected to activate a cascade of cellular signaling pathways, primarily those involved in the DNA damage response (DDR) and apoptosis.



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Caption: Potential signaling pathway activated by aniline mustard-induced DNA damage.

Key events in this pathway include:

- Sensing of DNA lesions: The DNA cross-links are recognized by sensor proteins of the DDR machinery, leading to the activation of key kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).
- Signal transduction: Activated ATM/ATR phosphorylate a multitude of downstream targets, including the tumor suppressor protein p53.
- Cellular outcomes: Phosphorylation stabilizes and activates p53, which then transcriptionally upregulates genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX, PUMA). The ultimate fate of the cell—repair and survival or programmed cell death—depends on the extent of DNA damage and the cellular context.

Conclusion

3-Chloro-N,N-bis(2-chloroethyl)aniline is a nitrogen mustard with predicted cytotoxic properties stemming from its ability to alkylate DNA. While specific experimental data for this compound are scarce, a comprehensive understanding of its chemical nature and biological potential can be derived from the extensive research on analogous aniline mustards. The presence of a meta-chloro substituent is expected to modulate its reactivity, a factor of significant interest in the design of novel anticancer agents. Further research is warranted to synthesize and characterize this compound and to experimentally validate its cytotoxic profile and mechanism of action. This technical guide provides a foundational resource for initiating such investigations.

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